

Overcoming SR16835 solubility issues

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Compound of Interest

Compound Name: SR16835
Cat. No.: B10770995

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Technical Support Center: SR16835

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when working with **SR16835**, with a particular focus on its solubility.

Frequently Asked Questions (FAQs)

Q1: What is **SR16835**?

SR16835 is a potent full agonist of the Nociceptin/Orphanin FQ (NOP) receptor, also known as the Opioid Receptor-Like 1 (ORL1) receptor, with a binding affinity (K_i) of 11.4 nM. It also exhibits partial agonist activity at the mu-opioid receptor (MOR) with a lower affinity ($K_i = 79.9$ nM).

Q2: What are the primary applications of **SR16835** in research?

SR16835 is primarily used in preclinical research to investigate the roles of the NOP and MOR receptors in various physiological and pathological processes, including pain, addiction, and mood disorders. Its dual activity makes it a valuable tool for studying the interplay between these two opioid receptor systems.

Q3: What is the known solubility of **SR16835**?

SR16835 is known to be soluble in dimethyl sulfoxide (DMSO).^[1] The solubility in aqueous solutions is limited, which can present challenges for in vitro and in vivo experiments.

Q4: How should I store **SR16835**?

For long-term storage, **SR16835** powder should be stored at -20°C. Stock solutions in DMSO can be stored at -80°C for up to six months. For short-term storage, a DMSO stock solution can be kept at 4°C for up to two weeks.

Troubleshooting Guide: Overcoming Solubility Issues

This guide addresses common problems related to the solubility of **SR16835**.

Problem 1: **SR16835** powder is not dissolving in my aqueous buffer.

- Cause: **SR16835** has poor solubility in aqueous solutions. Direct dissolution in buffers like PBS or saline is often unsuccessful.
- Solution: A concentrated stock solution in an organic solvent must be prepared first. DMSO is the recommended solvent.

Problem 2: After diluting my DMSO stock solution into an aqueous medium, a precipitate forms.

- Cause: This is a common issue when the concentration of the organic solvent is not sufficient to maintain the solubility of the compound in the final aqueous solution.
- Solutions:
 - Increase the final DMSO concentration: Ensure the final concentration of DMSO in your working solution is high enough to keep **SR16835** dissolved. However, be mindful of the DMSO tolerance of your experimental system (e.g., cell culture, in vivo model).
 - Use a surfactant or co-solvent: For in vivo preparations, a vehicle containing a surfactant like Tween 80 or a co-solvent like polyethylene glycol (PEG) can help maintain solubility upon dilution.

- Sonication: Gentle sonication of the final solution in a water bath can sometimes help to redissolve small amounts of precipitate.
- Warm the solution: Gently warming the solution to 37°C may aid in dissolution, but be cautious about the thermal stability of **SR16835**.

Problem 3: I am observing cellular toxicity or off-target effects in my in vitro experiments.

- Cause: The solvent (e.g., DMSO) used to dissolve **SR16835** can be toxic to cells at higher concentrations.
- Solution:
 - Determine the DMSO tolerance of your cells: Run a vehicle control experiment with different concentrations of DMSO to determine the maximum concentration your cells can tolerate without showing signs of toxicity.
 - Minimize the final DMSO concentration: Aim to use the lowest possible final concentration of DMSO in your cell culture medium, typically below 0.5%.
 - Prepare a more concentrated stock solution: If possible, prepare a higher concentration stock solution of **SR16835** in DMSO. This will allow you to use a smaller volume of the stock solution to achieve your desired final concentration, thereby reducing the final DMSO concentration.

Data Presentation

Table 1: Solubility of **SR16835**

Solvent	Concentration	Reference
Dimethyl Sulfoxide (DMSO)	10 mM	[1]
Aqueous Buffers (e.g., PBS)	Poorly soluble	N/A

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of **SR16835** in DMSO

Materials:

- **SR16835** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes
- Vortex mixer

Procedure:

- Allow the vial of **SR16835** powder to equilibrate to room temperature before opening to prevent condensation.
- Weigh the desired amount of **SR16835** powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.865 mg of **SR16835** (Molecular Weight: 386.54 g/mol).
- Add the appropriate volume of DMSO to the **SR16835** powder. For a 10 mM solution with 3.865 mg of **SR16835**, add 1 mL of DMSO.
- Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath for a few minutes can aid dissolution if needed.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -80°C for long-term storage.

Protocol 2: Preparation of a Working Solution for In Vitro Assays

Materials:

- 10 mM **SR16835** stock solution in DMSO
- Sterile cell culture medium or desired aqueous buffer

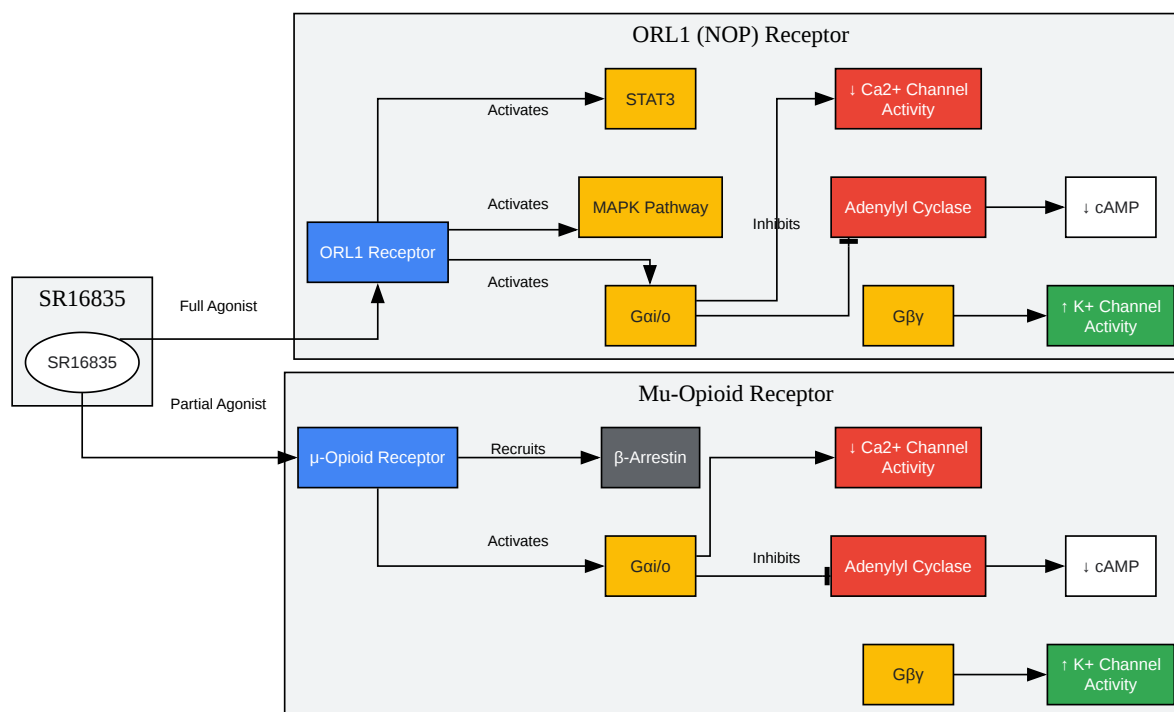
Procedure:

- Thaw an aliquot of the 10 mM **SR16835** stock solution.

- Perform a serial dilution of the stock solution in your cell culture medium or buffer to achieve the desired final concentration.
- Example for a 10 μ M final concentration:
 - Add 1 μ L of the 10 mM stock solution to 999 μ L of cell culture medium.
- Mix thoroughly by gentle pipetting or vortexing.
- Ensure the final concentration of DMSO is below the tolerance level of your cells (typically <0.5%). Always include a vehicle control with the same final DMSO concentration in your experiment.

Mandatory Visualizations

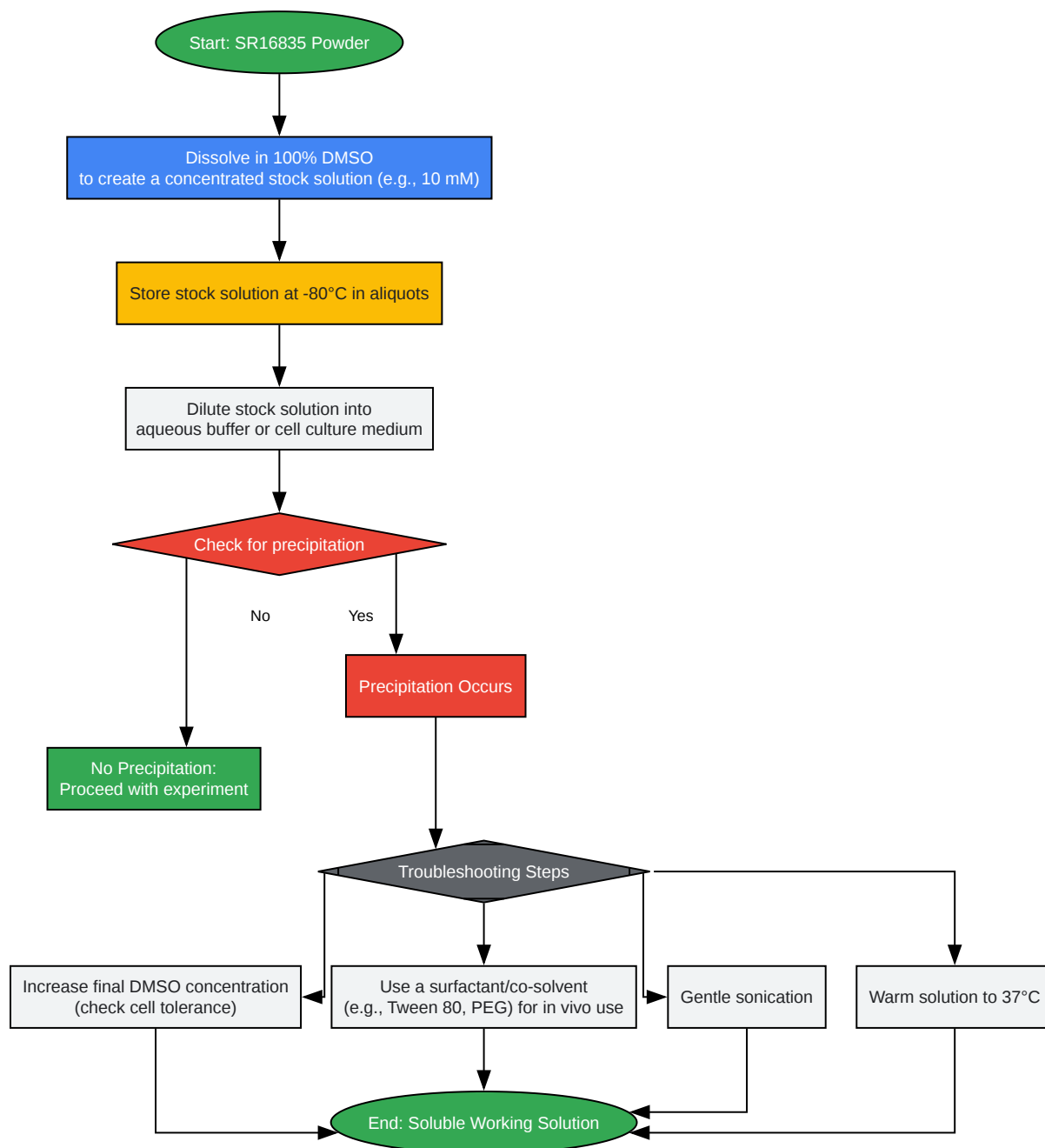
Signaling Pathways



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Caption: Signaling pathways activated by **SR16835** through ORL1 and μ -opioid receptors.

Experimental Workflow



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References

- 1. karger.com [karger.com]
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